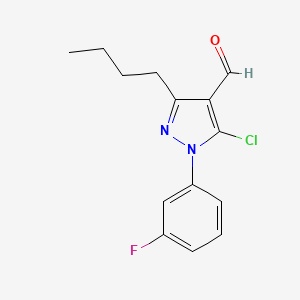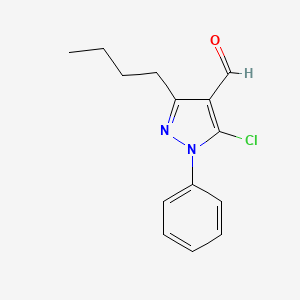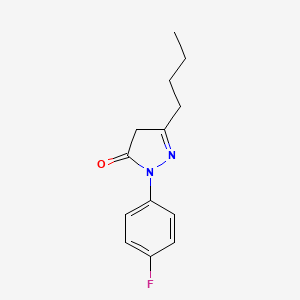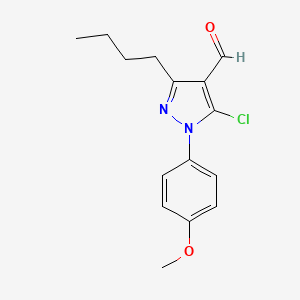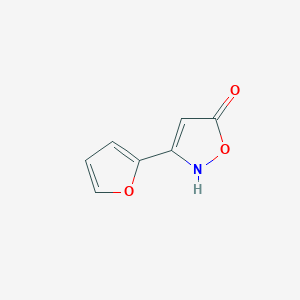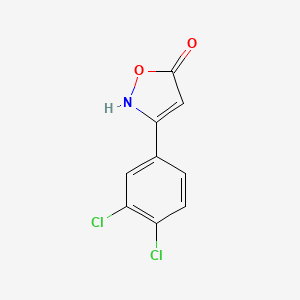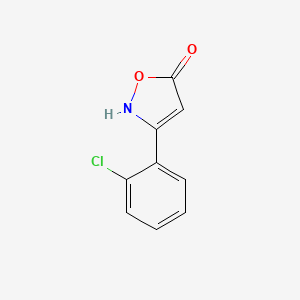
3-(2-Chlorophenyl)-1,2-oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms within the molecule and their spatial arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc . These properties can give insights into how the compound behaves under different conditions.Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Activity
The compound has been studied for its potential as an anticonvulsant and antinociceptive agent. Research indicates that derivatives of this compound may be effective in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures . Additionally, these derivatives have shown promise in the management of neuropathic pain, which is often addressed by anticonvulsant drugs .
Antiviral Activity
Indole derivatives, which share a similar heterocyclic structure with “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have been reported to exhibit antiviral properties. Compounds with indole scaffolds have shown inhibitory activity against influenza A and other viruses . This suggests that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be a candidate for further exploration in antiviral drug development.
Anti-inflammatory Applications
The anti-inflammatory potential of chalcones, which are structurally related to indole derivatives, has been demonstrated in studies involving carrageenan-induced edema in albino rats . By extension, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may also possess anti-inflammatory capabilities that could be harnessed in pharmaceutical applications.
Antimicrobial Activity
Compounds with an indole nucleus, akin to “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have shown significant antimicrobial activity against various bacterial strains, including Bacillus subtilis , B. pumilus , and Escherichia coli . This positions the compound as a potential antimicrobial agent.
Anticancer Research
Indole derivatives have been found to possess anticancer activities, which makes them of interest in oncological research . Given the structural similarities, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be investigated for its efficacy in cancer treatment protocols.
Neuropharmacological Properties
The interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been observed in related compounds, suggesting a role in neuropharmacology . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” might be explored for its effects on these channels and potential applications in neurological disorders.
Synthetic Polymer Research
Indole-based compounds have been utilized in the synthesis of novel copolyarylenes, indicating that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be valuable in the development of new polymeric materials with specific electronic properties .
Plant Growth Regulation
Indole derivatives are known to be precursors to plant hormones like indole-3-acetic acid, which is involved in the regulation of plant growth . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may have applications in agriculture as a growth regulator or in the synthesis of related compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCAUUIZDDKMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1,2-oxazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

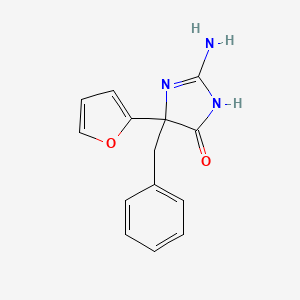
![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
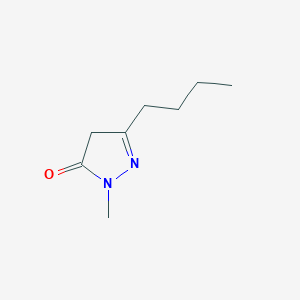
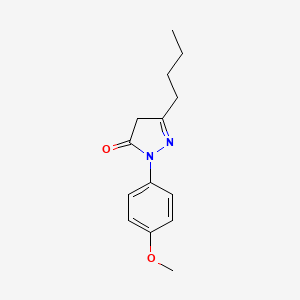
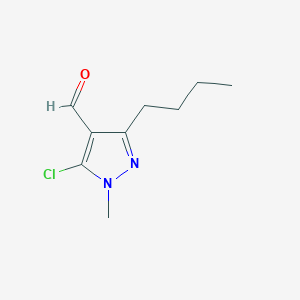
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
